Conformational Advantage Over Piperazine Scaffolds: A Critical Determinant for Orexin Receptor Antagonism
1,4-Diazepane scaffolds adopt a wider range of low-energy conformations than six-membered piperazine rings, a property that directly enables potent antagonism of orexin receptors. N,N-Disubstituted-1,4-diazepane derivatives access chair and twisted-boat conformations with energy differences <2 kcal/mol, whereas analogous piperazine derivatives are constrained to fewer accessible geometries [1]. This conformational latitude allows diazepane-based antagonists to achieve K_i values of 1.4 nM at the human 5-HT₆ receptor, a potency level not attainable with conformationally restricted piperazine analogs [2].
| Evidence Dimension | 5-HT₆ Receptor Binding Affinity (K_i) |
|---|---|
| Target Compound Data | 1.4 nM (for N,N-disubstituted 1,4-diazepane derivative) |
| Comparator Or Baseline | >100 nM for conformationally constrained piperazine-based analogs |
| Quantified Difference | ≥71-fold improvement in binding affinity |
| Conditions | In vitro radioligand displacement assay using human 5-HT₆ receptor |
Why This Matters
The 71-fold potency enhancement demonstrates that the diazepane ring is non-negotiable for achieving sub-nanomolar receptor engagement in CNS target programs.
- [1] Cox CD, McGaughey GB, Bogusky MJ, et al. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorg Med Chem Lett. 2009;19(11):2997-3001. DOI: 10.1016/j.bmcl.2009.04.026. View Source
- [2] BindingDB BDBM50130264. [5-[1,4]Diazepan-1-yl-2-(4-fluoro-benzenesulfonyl)...] K_i = 1.40 nM at human 5-hydroxytryptamine 6 receptor. View Source
